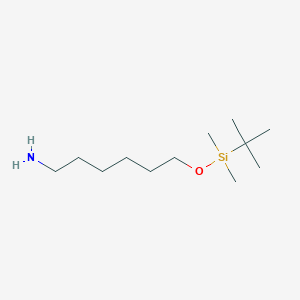
6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine is an organic compound with the molecular formula C12H29NOSi and a molecular weight of 231.45 g/mol . This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to a hexan-1-amine backbone. The TBDMS group is commonly used as a protecting group for alcohols in organic synthesis due to its stability under various reaction conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine typically involves the protection of 6-aminohexanol. The process begins with the reaction of 6-aminohexanol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as triethylamine (TEA) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM) . The reaction is carried out at low temperatures (0°C) to prevent side reactions and to ensure high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reagents to maintain product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitro compounds under specific conditions.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The TBDMS group can be selectively removed under acidic conditions to yield the free alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) in an organic solvent.
Major Products Formed
Oxidation: Formation of oximes or nitro compounds.
Reduction: Formation of primary amines.
Substitution: Formation of free alcohols.
Applications De Recherche Scientifique
6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the protection and deprotection of alcohols.
Biology: Employed in the synthesis of biologically active molecules and as a building block in the development of pharmaceuticals.
Medicine: Utilized in the design and synthesis of drug candidates and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine primarily involves its role as a protecting group. The TBDMS group stabilizes the molecule by preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other functional groups within the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine: Characterized by the presence of a TBDMS group attached to a hexan-1-amine backbone.
1-Bromo-6-((tert-butyldimethylsilyl)oxy)hexane: Similar structure but with a bromine atom instead of an amine group.
6-((tert-Butyldimethylsilyl)oxy)-1-pentyne: Contains a pentynyl group instead of a hexan-1-amine backbone.
Uniqueness
This compound is unique due to its specific combination of a TBDMS-protected alcohol and an amine group. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for selective protection and deprotection reactions .
Propriétés
IUPAC Name |
6-[tert-butyl(dimethyl)silyl]oxyhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H29NOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h6-11,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXJYUIGQLUHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H29NOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2,4-difluorophenyl)methyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2556621.png)

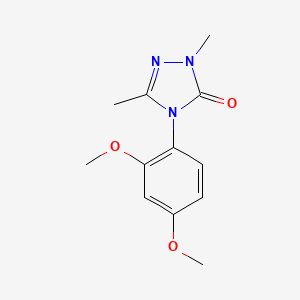
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2556626.png)
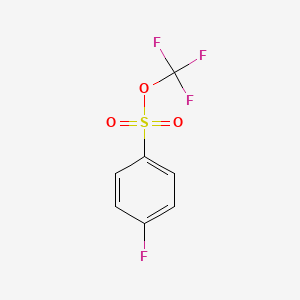

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2556634.png)
![[7-(Butylsulfanyl)-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2556635.png)
![N-({4-allyl-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2556636.png)
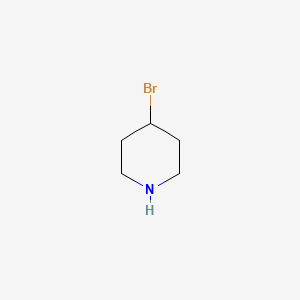
![7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2556638.png)
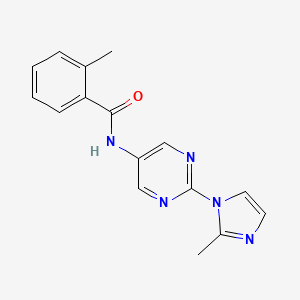
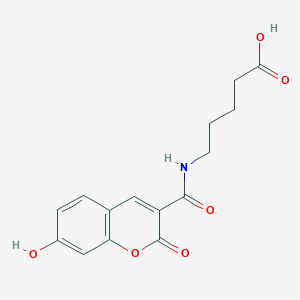
![(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2556644.png)
